Dicyclohexyl phthalate

描述

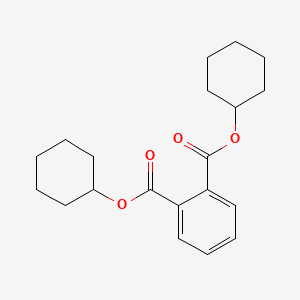

Dicyclohexyl phthalate (DCHP, CAS 84-61-7) is a phthalate ester synthesized from phthalic anhydride and cyclohexanol. It is characterized by two cyclohexyl groups, contributing to its structural rigidity and steric hindrance, which influence its physicochemical properties and applications . DCHP is primarily used as a plasticizer in polyvinyl chloride (PVC), resins, and nitrocellulose to enhance flexibility, durability, and thermal stability . It exhibits low water solubility (0.2–0.3 mg/L) but high solubility in organic solvents like acetone and toluene . DCHP has a molecular weight of 330.42 g/mol, a melting point of 63–67°C, and a boiling point of 200–235°C .

准备方法

Synthetic Routes and Reaction Conditions: Dicyclohexyl phthalate is synthesized through the esterification reaction of phthalic anhydride with cyclohexanol. The reaction typically requires an acid catalyst, such as sulfuric acid or para-toluenesulfonic acid, to proceed efficiently. The reaction conditions usually involve heating the reactants to a temperature that facilitates the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, phthalic anhydride and cyclohexanol, are mixed in the presence of an acid catalyst and heated to the required temperature. The reaction mixture is then subjected to purification steps to isolate the desired product. This may include distillation to remove any unreacted starting materials and by-products .

化学反应分析

Types of Reactions: Dicyclohexyl phthalate, being an ester, undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce phthalic acid and cyclohexanol.

Oxidation: Strong oxidizing agents can oxidize this compound, leading to the formation of various oxidation products.

Substitution: Ester groups in this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

Hydrolysis: Phthalic acid and cyclohexanol.

Oxidation: Various oxidation products depending on the oxidizing agent used.

Substitution: Products where the ester group is replaced by the nucleophile.

科学研究应用

Industrial Applications

- Plasticizers in Polymers :

- Adhesives and Sealants :

- Coatings and Inks :

- Heat Sealers :

- Research Applications :

Case Study 1: Use in Food Packaging

A study examining the use of DCHP in food packaging found that it complies with FDA regulations when used at concentrations below specified limits. The FDA has approved its use in cellophane manufacturing and as a component in food-contact surfaces . This approval underscores the importance of rigorous testing to ensure consumer safety.

Case Study 2: Environmental Impact Assessment

An environmental assessment conducted by the Swedish Chemicals Agency highlighted the accumulation of phthalates, including DCHP, in household dust. This study raised awareness about potential exposure routes for consumers, particularly children . The findings prompted discussions on regulatory measures to limit phthalate usage in consumer products.

Data Tables

| Application Area | Specific Uses | Regulatory Status |

|---|---|---|

| Plasticizers | PVC, cellulose nitrate | Approved for food contact |

| Adhesives | Hot melt adhesives | Under evaluation |

| Coatings | Screen printing inks | Approved |

| Research | Analytical standards | Compliant with safety norms |

作用机制

Dicyclohexyl phthalate exerts its effects primarily through its interaction with molecular targets such as the glucocorticoid receptor. It acts as an antagonist, inhibiting the receptor’s activity. This interaction affects the nuclear translocation of the receptor and the expression of glucocorticoid-responsive genes. The compound’s ability to bind to the glucocorticoid receptor and modulate its activity is a key aspect of its mechanism of action .

相似化合物的比较

Physicochemical Properties

DCHP’s cyclohexyl groups confer distinct properties compared to other phthalates:

| Property | DCHP | DEHP | DMP | DBP |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 330.42 | 390.56 | 194.18 | 278.34 |

| Water Solubility (mg/L) | 0.2–0.3 | 0.003–0.03 | 4,000 | 11–13 |

| LogP (Octanol-Water) | 6.7 | 7.6–9.6 | 1.6 | 4.5 |

| Boiling Point (°C) | 200–235 | 385 | 282 | 340 |

| Primary Use | PVC plasticizer | PVC plasticizer | Solvent, plasticizer | Plasticizer, adhesives |

Key Differences :

- DCHP has higher thermal stability than dimethyl phthalate (DMP) and diethylhexyl phthalate (DEHP) due to its bulky cyclohexyl groups .

- Its low water solubility and high logP (6.7) indicate greater environmental persistence compared to short-chain phthalates like DMP and DBP .

Toxicity Profiles

Reproductive and Developmental Toxicity

- DCHP : Reduces fetal Leydig cell aggregation and testosterone production in rats at doses ≥100 mg/kg/day . Targets nuclear receptors (e.g., PXR, CAR) and cytochrome P450 enzymes, disrupting steroidogenesis .

- DEHP : Causes testicular atrophy and alters Sertoli cell function via PPARα activation. Unlike DCHP, DEHP enhances cytochrome P450 activity in vitro under glucocorticoid influence .

- DBP : Induces Leydig cell hyperplasia and anti-androgenic effects at lower doses (≥50 mg/kg/day) than DCHP .

Endocrine Disruption

- DCHP binds to 50 human nuclear receptors (NRs), with stronger interactions to PXR and CAR compared to DEHP, which preferentially targets PPARγ and RXRα .

Exposure and Environmental Presence

- Human Exposure : DCHP is detected in 11.3–100% of indoor dust samples, with higher concentrations in female dormitories (up to 922.6 µg/g) . In European populations, detection rates in urine metabolites are low (0–24% above LOD), complicating exposure assessment .

- Environmental Persistence : DCHP’s low volatility and high logP result in bioaccumulation in dust and sediments, unlike more water-soluble phthalates like DMP .

Regulatory Status

Analytical Detection Challenges

- DCHP’s structural similarity to other phthalates (e.g., DCHAP) complicates immunoassay specificity, though cross-reactivity rates are low (IC₅₀ = 0.247 µg/mL) .

- Recovery rates in beverage samples range from 80–120%, comparable to DEHP but lower than DMP .

生物活性

Dicyclohexyl phthalate (DCHP) is a synthetic compound commonly used as a plasticizer in various industrial applications. As a member of the phthalate family, DCHP has garnered attention due to its potential biological activities and health implications. This article explores the biological activity of DCHP, focusing on its mechanisms of action, toxicological profiles, and effects on human health and the environment.

PXR Activation

Recent studies have identified DCHP as a potent agonist of the pregnane X receptor (PXR), a nuclear receptor that plays a crucial role in regulating lipid metabolism and detoxification processes. Activation of PXR by DCHP leads to increased plasma cholesterol and ceramide levels in animal models, suggesting a link between DCHP exposure and cardiovascular disease risk factors .

- Study Findings :

In-Utero Exposure Effects

Research has demonstrated that in-utero exposure to DCHP can lead to significant liver damage in rodent models. The study assessed serum biochemistry parameters and histopathological changes, revealing increased liver weights and impaired oxidative stress metabolism .

- Key Observations :

Toxicological Profiles

The toxicity of DCHP has been assessed through various animal studies. A notable 21-day gavage study showed that high doses of DCHP led to squamous cell hyperplasia in the stomach of treated rats .

Summary of Toxicity Studies

| Study Type | Findings |

|---|---|

| Gavage Study | Squamous cell hyperplasia at high doses (4,170 mg/kg-day) |

| In-Utero Exposure Study | Liver damage associated with impaired oxidative stress metabolism |

| PXR Activation Study | Increased plasma cholesterol and ceramide levels linked to PXR activation |

Case Study: Cardiovascular Risk

A study investigating the impact of endocrine disruptors like DCHP on cardiovascular health found that exposure could exacerbate conditions related to lipid metabolism disorders. The findings suggest that individuals exposed to high levels of phthalates may be at an increased risk for cardiovascular diseases due to altered lipid profiles .

Case Study: Reproductive Health

In another case study focusing on reproductive toxicity, DCHP exposure was linked to impaired reproductive outcomes in animal models. The research indicated potential risks during prenatal development, emphasizing the need for regulatory scrutiny regarding phthalate exposure during pregnancy .

Environmental Impact

DCHP is not only a concern for human health but also poses risks to wildlife and ecosystems. Its widespread use results in environmental contamination, leading to endocrine disruption across various species. Studies indicate that phthalates can accumulate in aquatic organisms, affecting their reproductive and developmental processes .

常见问题

Basic Research Questions

Q. How can DCHP be reliably identified in laboratory settings?

DCHP can be identified using its molecular formula (C₂₀H₂₆O₄), molecular weight (330.42 g/mol), and CAS number (84-61-7). Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC/MS) are recommended for verification. Reference standards, like those containing DCHP in methylene chloride or methanol (e.g., 2,000 µg/mL solutions), should be used for calibration .

Q. What are the critical storage and handling precautions for DCHP in laboratory environments?

- Store in sealed containers in well-ventilated areas away from heat, sunlight, and strong oxidizers .

- Use chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and impervious clothing to avoid skin/eye contact .

- In case of spills, evacuate the area, use absorbents for collection, and flush with water .

Q. What are the primary toxicological endpoints observed in acute DCHP exposure?

Acute exposure may cause respiratory irritation, skin rashes, or eye damage. First-aid measures include rinsing affected areas with water and seeking medical attention. Chronic toxicity studies in rats highlight reproductive tract abnormalities, emphasizing the need for stringent exposure controls .

Advanced Research Questions

Q. How can researchers design experiments to assess DCHP’s endocrine-disrupting effects?

- In vivo models : Use rodent studies to evaluate testicular development (e.g., reduced Leydig cell regeneration in rats) .

- Molecular assays : Employ receptor-binding studies (e.g., glucocorticoid receptor antagonism via molecular docking) .

- Dosage considerations : Administer DCHP orally or via intraperitoneal injection at 100–500 mg/kg/day, monitoring urinary metabolites like mono-cyclohexyl phthalate (MCHP) .

Q. What methodological challenges arise in quantifying DCHP in environmental samples?

- Matrix interference : Use microextraction by packed sorbent (MEPS) coupled with GC/MS to isolate DCHP from complex matrices like soil or biological fluids .

- Cross-contamination : Include blanks and internal standards (e.g., deuterated DCHP) to validate results .

- Detection limits : Optimize ionization parameters (e.g., electron impact mode at 70 eV) for sensitivity down to 1 µg/mL .

Q. How do conflicting findings on DCHP’s reproductive toxicity inform risk assessment?

- Data contradictions : While Hoshino et al. (2005) reported multi-generational reproductive effects in rats, other studies emphasize dose-dependent thresholds .

- Risk frameworks : Apply probabilistic models to reconcile discrepancies between precautionary principles (EPA) and quantitative risk assessments (CIR) .

Q. What are the mechanistic insights into DCHP’s interference with steroidogenesis?

DCHP inhibits testosterone synthesis by downregulating steroidogenic enzymes (e.g., 17β-HSD) and disrupting Leydig cell proliferation. Transcriptomic profiling (RNA-seq) and histopathological analysis of testicular tissue are recommended for pathway validation .

Q. Methodological Guidance Tables

Table 1. Analytical Standards for DCHP Detection

| Standard Solution | Matrix | Concentration | Application | Reference |

|---|---|---|---|---|

| DCHP in Methylene Chloride | GC/MS Calibration | 2,000 µg/mL | Environmental Samples | |

| DCHP-d4 (Deuterated) | n-Nonane | 100 µg/mL | Isotope Dilution Analysis |

Table 2. Key Parameters in DCHP Toxicity Studies

| Endpoint | Model System | Dose Range | Key Findings | Reference |

|---|---|---|---|---|

| Testicular Atrophy | Sprague-Dawley Rats | 500 mg/kg/day | Reduced Leydig cell count | |

| Glucocorticoid Antagonism | HEK293 Cells | 10–100 µM | Receptor binding affinity |

属性

IUPAC Name |

dicyclohexyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c21-19(23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)24-16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWAEIGWURALJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4, Array | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20173 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0651 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025021 | |

| Record name | Dicyclohexyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dicyclohexyl phthalate is a white granular solid with an aromatic odor. Water insoluble. (NTP, 1992), Dry Powder; Dry Powder, Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid, White solid; [Hawley], WHITE CRYSTALLINE POWDER. | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20173 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dicyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicyclohexyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4804 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0651 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

392 to 455 °F at 4 mmHg (NTP, 1992), BP: 224 °C at 4 mm Hg, at 0.5kPa: 222-228 °C | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20173 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0651 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

405 °F (NTP, 1992), 180-190 °C c.c. | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20173 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0651 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NTP, 1992), In water, 4.0 mg/L at 24 °C., Slightly soluble in chloroform; soluble in ethanol, diethyl ether, Soluble in most organic solvents, SOL IN LINSEED & CASTOR OILS, Solubility in water: none | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20173 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0651 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.383 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.383 g/cu cm at 20 °C, 1.4 g/cm³ | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20173 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0651 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.1 mmHg at 302 °F (NTP, 1992), 0.00000087 [mmHg], Vapor pressure for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/, 8.69X10-7 mm Hg at 25 °C, Vapor pressure at 25 °C: negligible | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20173 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicyclohexyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4804 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0651 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White granular solid, White, crystalline solid, Prisms from alcohol | |

CAS No. |

84-61-7 | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20173 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicyclohexyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclohexyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dicyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicyclohexyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicyclohexyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGD15M7H2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0651 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

144 to 149 °F (NTP, 1992), 66 °C | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20173 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICYCLOHEXYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0651 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。